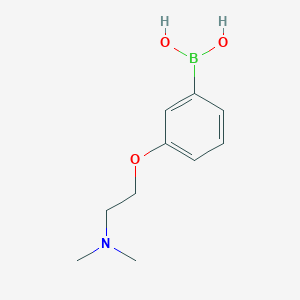

Ácido (3-(2-(Dimetilamino)etoxi)fenil)borónico

Descripción general

Descripción

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring, which is further substituted with a dimethylaminoethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Aplicaciones Científicas De Investigación

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary target of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .

Mode of Action

In the SM coupling reaction, (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is the SM coupling reaction . This reaction results in the formation of a new carbon-carbon bond, which is a crucial step in many organic synthesis processes . The compound’s role as an organoboron reagent in this process influences the overall reaction conditions and the properties of the final product .

Pharmacokinetics

For instance, boronic acids are generally stable, readily prepared, and environmentally benign , which may influence their bioavailability.

Result of Action

The primary molecular effect of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid’s action is the formation of a new carbon-carbon bond via the SM coupling reaction . This can lead to the synthesis of various organic compounds, including modulators of survival motor neuron protein, glucokinase activators, and aryl ethers for use as Bacillus anthracis enoyl-ACP reductase inhibitors .

Action Environment

The action of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is water-soluble , which means it may spread in water systems and its action can be influenced by the presence and characteristics of water in its environment . Additionally, the reaction conditions, such as temperature and the presence of other reagents, can also affect the compound’s efficacy and stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid typically involves the reaction of 3-bromoanisole with dimethylamine and ethylene oxide to form the intermediate 3-(2-(Dimethylamino)ethoxy)anisole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for (3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the borylation process .

Análisis De Reacciones Químicas

Types of Reactions

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Substitution: Formation of substituted amines or ethers.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic acid: Similar structure but lacks the dimethylaminoethoxy group.

(3-(Dimethylamino)phenyl)boronic acid: Similar structure but lacks the ethoxy group.

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid pinacol ester: A derivative with a pinacol protecting group on the boronic acid.

Uniqueness

(3-(2-(Dimethylamino)ethoxy)phenyl)boronic acid is unique due to the presence of both the dimethylamino and ethoxy groups, which confer distinct reactivity and properties compared to other boronic acids. This makes it a versatile compound for various synthetic and research applications .

Propiedades

IUPAC Name |

[3-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO3/c1-12(2)6-7-15-10-5-3-4-9(8-10)11(13)14/h3-5,8,13-14H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXTFOKNUWHUDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.